

2,5-Bis(trifluoromethyl)bromobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,5-Bis(trifluoromethyl)bromobenzene
Cat. No.:	B1273128

[Get Quote](#)

An In-depth Technical Guide to **2,5-Bis(trifluoromethyl)bromobenzene**

Introduction

2,5-Bis(trifluoromethyl)bromobenzene is a halogenated aromatic hydrocarbon featuring two trifluoromethyl (-CF₃) groups and a bromine atom attached to a benzene ring. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, making this compound a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties are leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials.^[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in research and drug development.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **2,5-Bis(trifluoromethyl)bromobenzene** are summarized below. The compound is a colorless liquid at room temperature.^{[2][3]}

Table 1: Identifiers and Core Properties

Identifier	Value	Reference
CAS Number	7617-93-8	[2] [4] [5] [6]
Molecular Formula	C ₈ H ₃ BrF ₆	[3] [4] [6]
Molecular Weight	293.00 g/mol	[2] [5] [6]
Linear Formula	(CF ₃) ₂ C ₆ H ₃ Br	[2] [5]
InChI Key	GFQNSGHVOFVTLC-UHFFFAOYSA-N	[2] [5]
Form	Liquid	[2] [3] [5]
Purity/Assay	≥97%	[2] [4] [5]

Table 2: Physical and Spectroscopic Properties

Property	Value	Conditions	Reference
Boiling Point	146-147 °C	(lit.)	[2] [5]
Density	1.691 g/mL	at 25 °C (lit.)	[2] [5]
Refractive Index	n ₂₀ /D >1.4340	at 20 °C (lit.)	[2] [5]

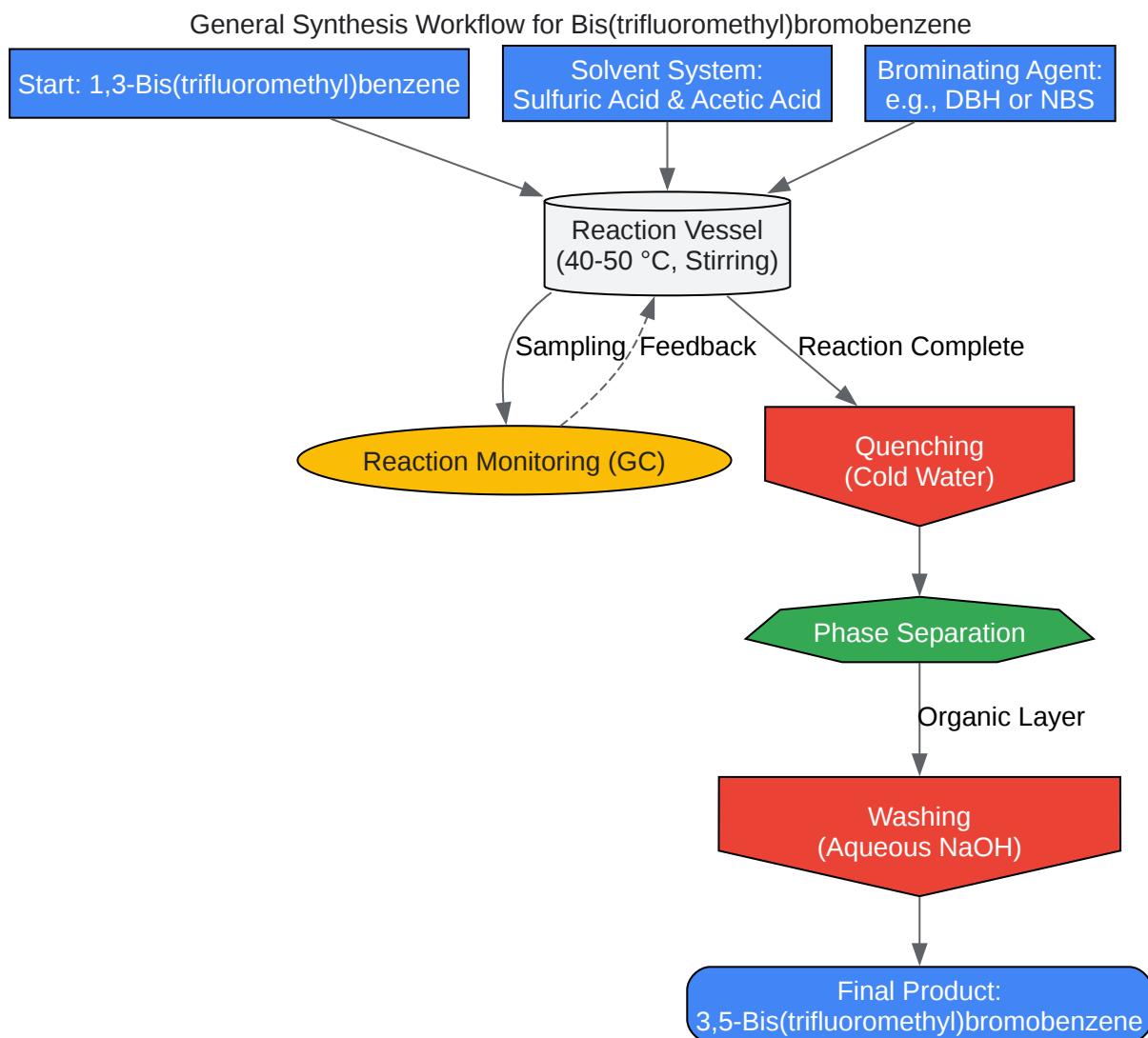
Reactivity and Stability

Stability: The compound is described as air-sensitive.[\[3\]](#) It is chemically stable under standard room temperature conditions.[\[7\]](#) However, heating should be avoided as vapor/air mixtures can be explosive upon intense warming.[\[7\]](#)

Reactivity: The bromine atom on the aromatic ring is a key functional group that allows for a variety of chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[\[8\]](#)

Experimental Protocols and Methodologies


General Synthesis Approach

While a specific protocol for the 2,5-isomer is not detailed in the provided results, a general and widely used method for the synthesis of related isomers like 3,5-bis(trifluoromethyl)bromobenzene involves the electrophilic bromination of the corresponding bis(trifluoromethyl)benzene precursor.^[9]

Methodology: Electrophilic Bromination A representative procedure involves treating the starting material, 1,3-bis(trifluoromethyl)benzene, with a brominating agent in the presence of a strong acid.^[9]

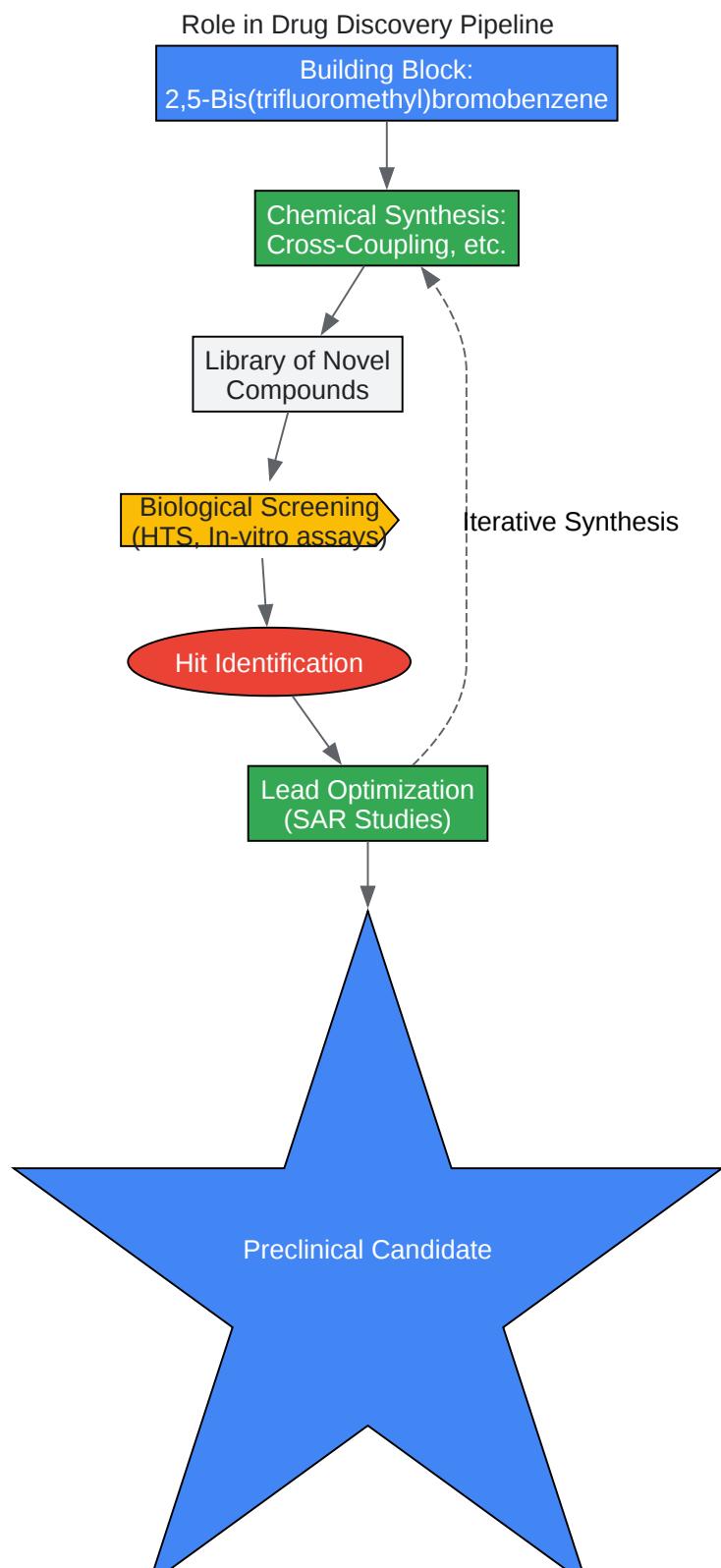
- **Reaction Setup:** 1,3-bis(trifluoromethyl)benzene is added at a controlled rate to a cooled mixture of sulfuric acid and acetic acid with rapid mechanical stirring.^[9]
- **Bromination:** A brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH), is added to the mixture.^[9] The reaction temperature is maintained, for instance, between 40-50 °C.^[9]
- **Monitoring:** The progress of the reaction can be monitored by Gas Chromatography (GC) analysis.^[9]
- **Workup:** Upon completion, the reaction mixture is quenched by pouring it into cold water. The organic phase is separated, washed with an aqueous base (e.g., 5 N NaOH), and isolated to yield the final product.^[9]

This general workflow illustrates a scalable and efficient method for producing such fluorinated intermediates.

[Click to download full resolution via product page](#)

A general workflow for the synthesis of aryl bromides.

Analytical Characterization


The identity and purity of **2,5-Bis(trifluoromethyl)bromobenzene** and related compounds are typically confirmed using standard analytical techniques. While specific spectra for the 2,5-isomer were not found, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial methods for structural elucidation of fluorinated aromatic compounds.[10][11] Mass spectrometry (GC-MS or LC-MS) would be used to confirm the molecular weight.

Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry.[12] Its inclusion in drug candidates can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[12][13]

2,5-Bis(trifluoromethyl)bromobenzene serves as a key building block for introducing the 2,5-bis(trifluoromethyl)phenyl moiety into more complex molecules. This structural motif is found in pharmacologically active compounds. For instance, the related 3,5-bis(trifluoromethyl)bromobenzene is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders.[9] Similarly, the 2,5-isomer is a valuable precursor for creating novel therapeutic agents.

The logical workflow below illustrates how a fluorinated building block like **2,5-Bis(trifluoromethyl)bromobenzene** is utilized in a typical drug discovery pipeline.

[Click to download full resolution via product page](#)

Use of building blocks in a drug discovery workflow.

Safety and Handling

2,5-Bis(trifluoromethyl)bromobenzene is considered a hazardous chemical and requires careful handling in a well-ventilated area.[\[3\]](#)[\[8\]](#) It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[\[3\]](#)[\[8\]](#)

Table 3: Safety and Hazard Information

Safety Aspect	Information	Reference
Hazard Statements	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[3] [8]
Signal Word	Warning	[3] [8]
Personal Protective Equipment (PPE)	Eyeshields, protective gloves, suitable protective clothing.	[3] [8]
Handling	Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors/spray. Wash hands and exposed skin thoroughly after handling.	[3] [8]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a combustible liquids storage area.	[5] [8]
Fire Fighting	Use carbon dioxide, dry chemical, or foam. Vapors may form explosive mixtures with air.	[8] [14]
Decomposition Products	Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride (HF).	[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Bis(trifluoromethyl)bromobenzene 97 7617-93-8 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,5-Bis(trifluoromethyl)bromobenzene 97 7617-93-8 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,5-Bis(trifluoromethyl)bromobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273128#2-5-bis-trifluoromethyl-bromobenzene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com